Diphenylacetic anhydride

Overview

Description

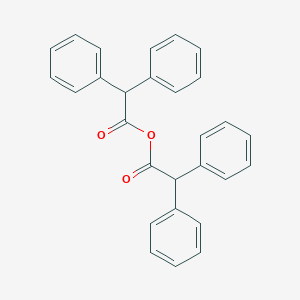

Diphenylacetic anhydride is a chemical compound with the molecular formula C28H22O3 . It has an average mass of 406.473 Da and a monoisotopic mass of 406.156891 Da . It is used as an additive in the ortho-arylation of 1-phenyl-β-carbolines using various aryl halides in the presence of a ruthenium catalyst .

Synthesis Analysis

A highly efficient synthesis reaction of carboxylic anhydrides catalyzed by triphenylphosphine oxide is described for the quick synthesis of a range of symmetric carboxylic anhydrides and cyclic anhydrides under mild and neutral conditions with a high yield . Diphenylacetic acid can be used as a reagent in the kinetic resolution of racemic 2-hydroxy-γ-butyrolactones and 1-heteroarylalkanols by asymmetric esterification in the presence of pivalic anhydride and chiral acyl-transfer catalyst .Molecular Structure Analysis

The molecular structure of Diphenylacetic anhydride consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups .Chemical Reactions Analysis

The hydrolysis reactions of anhydride have been frequently used as important model reactions for thermal hazard study . The hydrolysis of propionic anhydride (PA) was taken as a model reaction to study . A reaction model considering both the reaction kinetics and anhydride solubility has been developed on the basis of the reaction mechanism .Physical And Chemical Properties Analysis

Diphenylacetic anhydride has a density of 1.2±0.1 g/cm3, a boiling point of 556.7±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . It has an enthalpy of vaporization of 83.8±3.0 kJ/mol and a flash point of 268.4±27.3 °C .Scientific Research Applications

Asymmetric Synthesis

Diphenylacetic anhydride is utilized in the kinetic resolution of racemic mixtures. This process involves the asymmetric esterification of racemic 1-heteroarylalkanols using diphenylacetic acid with pivalic anhydride and a chiral acyl-transfer catalyst . This application is crucial in the production of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.

Molecular Crystal Engineering

The compound plays a role in the formation of molecular crystals with acridine and diphenylacetic acid. These crystals exhibit absolute asymmetric photodecarboxylating condensation, which is a method to generate chirality in a two-component system . This has implications for the design of new materials with specific optical properties.

Study of Racemization Dynamics

Diphenylacetic anhydride is used to determine the activation parameters for the racemization of ortho-alkyl-substituted diphenylacetic acids . Understanding these parameters is essential for the study of reaction mechanisms and the stability of chiral compounds.

Development of Chiral Catalysts

The compound is involved in the development of chiral acyl-transfer catalysts . These catalysts are used for the enantioselective transformation of substrates, which is a key step in the synthesis of various chiral molecules .

Organic Synthesis

In organic synthesis, diphenylacetic anhydride is used for the kinetic resolution of racemic 2‑Hydroxy-γ-butyrolactones by asymmetric esterification . This process is significant for the synthesis of biologically active molecules and intermediates in medicinal chemistry.

Material Science

The anhydride form of diphenylacetic acid can be used in material science for the modification of polymers and the creation of new polymer structures with enhanced properties . This application is valuable for the development of advanced materials with specific functionalities.

Analytical Chemistry

Diphenylacetic anhydride may be used as a reagent in analytical chemistry for the quantification and identification of certain chemical groups within complex mixtures . Its reactivity can be exploited to develop sensitive and selective analytical methods.

Pharmaceutical Research

In pharmaceutical research, the compound is used to study the pharmacokinetics and metabolic pathways of related compounds. It serves as a model compound for understanding the behavior of diphenylacetic acid derivatives in biological systems .

Mechanism of Action

Target of Action

Diphenylacetic anhydride, a derivative of diphenylacetic acid, primarily targets Cathepsin B , a protease enzyme found in humans . Cathepsin B plays a crucial role in protein degradation and turnover, and is involved in various physiological and pathological processes.

Mode of Action

It’s known that anhydrides generally react with water to form carboxylic acids This suggests that diphenylacetic anhydride might interact with its target by undergoing hydrolysis to form diphenylacetic acid, which then interacts with Cathepsin B

Biochemical Pathways

Diphenylacetic acid, the hydrolysis product of diphenylacetic anhydride, is involved in the bacterial degradation of aromatic components. The bacterial phenylacetic acid (PAA) pathway, which contains 12 enzymes and a transcriptional regulator, is primarily affected . This pathway is involved in biofilm formation and antimicrobial activity . The transformation of phenylacetic acid to phenylacetyl-coenzyme A (PACoA) is a key step in this pathway .

Safety and Hazards

Future Directions

The efficient kinetic resolution of a variety of racemic 2-hydroxyarylketone derivatives was developed by asymmetric esterification protocol using diphenylacetic acid, pivalic anhydride, and a catalytic amount of ®-benzotetramisole ( ®-BTM) . This could open up new avenues for the use of Diphenylacetic anhydride in future chemical reactions and processes.

properties

IUPAC Name |

(2,2-diphenylacetyl) 2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O3/c29-27(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)31-28(30)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMRCMTTYLBDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075127 | |

| Record name | Diphenylacetic acid anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenylacetic anhydride | |

CAS RN |

1760-46-9 | |

| Record name | Diphenylacetic acid anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001760469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylacetic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylacetic acid anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylacetic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLACETIC ACID ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHK49Y6BW0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of diphenylacetic anhydride in organic synthesis?

A1: Diphenylacetic anhydride is a versatile reagent in organic synthesis, finding particular use in the preparation of complex molecules. One notable application is its role in the kinetic resolution of racemic 2-hydroxyalkanoates. [] This method leverages the anhydride's reactivity with chiral acyl-transfer catalysts to selectively acylate one enantiomer of the racemic mixture, enabling the separation and isolation of enantiomerically pure compounds.

Q2: Can you provide an example of a reaction where diphenylacetic anhydride plays a crucial role and explain the underlying mechanism?

A2: In the synthesis of 2′-O-acetal-N2-acylriboguanosines, diphenylacetic anhydride is key in protecting the guanosine moiety. [] The reaction proceeds by first acylating a partially protected riboguanosine derivative with diphenylacetic anhydride. This step is followed by hydrazinolysis, which selectively removes a levulinoyl protecting group without affecting the newly introduced diphenylacetyl group. This protection strategy allows for further modifications at other positions of the molecule.

Q3: Has diphenylacetic anhydride been studied in the context of photochemical transformations?

A3: While not directly involved in photochemical transformations, diphenylacetic anhydride appears as a product in the photo-irradiation of specific oxadiazepinones. For example, when 2-oxo-9,9-diphenyl-2,9-dihydronaphtho[1,2-b]-1,4, 5-oxadiazepine is irradiated in benzene, diphenylacetic anhydride is generated alongside other products like indene-9-carboxylic acid and diphenylacetic acid. [] This suggests that the breakdown of certain oxadiazepinones under irradiation can lead to the formation of diphenylacetic anhydride.

Q4: What is the molecular formula and weight of diphenylacetic anhydride?

A4: The molecular formula for diphenylacetic anhydride is C28H22O3, and its molecular weight is 406.47 g/mol. [] This information is essential for stoichiometric calculations and understanding the compound's physical and chemical properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)

![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)

![1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine](/img/structure/B154396.png)